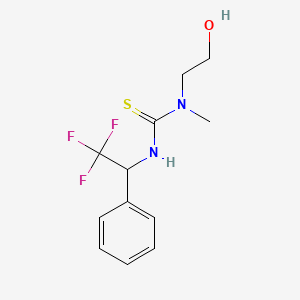
N-(2-Hydroxyethyl)-N-methyl-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is a chemical compound characterized by its unique molecular structure. It consists of 13 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, 1 sulfur atom, and 3 fluorine atoms . This compound is notable for its thiourea derivative, which includes a hydroxyl group and a primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea typically involves the reaction of N-(2-hydroxyethyl)-N-methylamine with 2,2,2-trifluoro-1-phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can reach intracellular targets more efficiently.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N-methylthiourea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is unique due to the presence of the trifluoromethyl group and the phenylethyl moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
61290-83-3 |
|---|---|
Molecular Formula |
C12H15F3N2OS |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(2,2,2-trifluoro-1-phenylethyl)thiourea |
InChI |
InChI=1S/C12H15F3N2OS/c1-17(7-8-18)11(19)16-10(12(13,14)15)9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,16,19) |
InChI Key |
FERJKXKMBGXFEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)NC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















